![molecular formula C15H13ClO4 B6380406 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% CAS No. 1261955-68-3](/img/structure/B6380406.png)
5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95%
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Overview
Description
5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol, 95% (abbreviated as 5-C3MP-2MP-95%) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 298.82 g/mol and a melting point of 89-93 °C. It is soluble in water and alcohol and insoluble in ether. 5-C3MP-2MP-95% is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
5-C3MP-2MP-95% is used in a variety of scientific research applications. It is used as a starting material in the synthesis of drugs, agrochemicals, and other organic compounds. It is also used in the synthesis of intermediates for the synthesis of other compounds. In addition, it is used as a reagent in the synthesis of other compounds such as esters, amides, and nitriles.
Mechanism of Action
The mechanism of action of 5-C3MP-2MP-95% is not well understood. It is thought to act as a nucleophile in the reaction of 4-chloro-3-methoxycarbonylphenol and 2-methoxyphenol. It is also believed to act as a proton donor in the reaction of other compounds such as esters, amides, and nitriles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-C3MP-2MP-95% are not well understood. It is not known to have any direct effects on the body. However, it is known to be toxic if ingested and should be handled with caution.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-C3MP-2MP-95% in laboratory experiments is its high purity. It is available in a 95% pure form, which makes it ideal for use in a variety of reactions. It is also relatively easy to synthesize and is relatively inexpensive. However, it is toxic if ingested and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of 5-C3MP-2MP-95%. It could be used in the development of new drugs, agrochemicals, and other organic compounds. It could also be used in the synthesis of intermediates for the synthesis of other compounds. In addition, it could be used in the synthesis of other compounds such as esters, amides, and nitriles. Finally, it could be used to study the biochemical and physiological effects of the compound.
Synthesis Methods
5-C3MP-2MP-95% can be synthesized from the reaction of 4-chloro-3-methoxycarbonylphenol and 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 130-150°C for 2-4 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The purity of the product can be determined by thin-layer chromatography and the yield is typically around 95%.
properties
IUPAC Name |
methyl 2-chloro-5-(3-hydroxy-4-methoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-14-6-4-10(8-13(14)17)9-3-5-12(16)11(7-9)15(18)20-2/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNLWBXLFGNACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685779 |
Source
|
Record name | Methyl 4-chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261955-68-3 |
Source
|
Record name | Methyl 4-chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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